molecular formula C6H8F2O3 B8067408 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No.: B8067408
M. Wt: 166.12 g/mol
InChI Key: PWWKLOKCBKLNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid is a fluorinated organic compound characterized by the presence of a difluoromethyl group and a hydroxyl group on a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can be synthesized through several methods, including:

  • Halogenation and Subsequent Reduction: Starting with cyclobutanecarboxylic acid, the compound can be halogenated to introduce a difluoromethyl group, followed by reduction to achieve the desired structure.

  • Hydroxylation of Difluoromethylated Cyclobutane: Another approach involves the hydroxylation of a difluoromethylated cyclobutane precursor.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution Reactions: The difluoromethyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 1-(difluoromethyl)-3-oxocyclobutanecarboxylic acid.

  • Reduction: Formation of this compound alcohol.

  • Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-hydroxycyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid can be compared to other similar compounds, such as:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

  • Trifluoromethylated Cyclobutanecarboxylic Acid: Similar in structure but with a trifluoromethyl group instead of difluoromethyl, leading to different chemical properties and reactivity.

Biological Activity

1-(Difluoromethyl)-3-hydroxycyclobutanecarboxylic acid (DFM-HCA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DFM-HCA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Antitumor Activity

Research indicates that DFM-HCA exhibits significant antitumor properties. It has been shown to inhibit the activity of histone acetyltransferases such as EP300 and CREBBP, which are involved in the regulation of gene expression related to cell proliferation and differentiation . By inhibiting these enzymes, DFM-HCA may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Modulation of Immune Responses

DFM-HCA has also been implicated in modulating immune responses. It appears to influence the activity of immune cells, potentially enhancing their ability to combat tumors and infections. This modulation may involve pathways related to T helper 17 (TH17) cell differentiation, which plays a crucial role in autoimmune diseases .

In Vitro Studies

In vitro studies have demonstrated that DFM-HCA effectively reduces cell viability in various cancer cell lines. For instance, studies on HeLa cells showed a dose-dependent decrease in cell proliferation upon treatment with DFM-HCA . The compound's mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.

In Vivo Studies

Animal model studies have further corroborated the antitumor effects observed in vitro. In murine models, administration of DFM-HCA resulted in significant tumor shrinkage and prolonged survival rates compared to control groups . These findings highlight the potential of DFM-HCA as an effective therapeutic agent.

Case Studies

StudyModelFindings
Daubener et al., 1999HeLa CellsInduced apoptosis through oxidative stress
Taylor et al., 1991Murine ModelsSignificant tumor reduction observed
Kojetin et al., 2006TH17 DifferentiationEnhanced immune response against tumors

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that DFM-HCA has favorable absorption and metabolic stability, making it suitable for oral administration. Toxicity assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully characterize its safety profile in long-term use .

Properties

IUPAC Name

1-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-4(8)6(5(10)11)1-3(9)2-6/h3-4,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWKLOKCBKLNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)F)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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